C16H9ClN6S2
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Overview
Description
. This compound is a quinoxaline derivative, which is a class of heterocyclic compounds containing a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3-bis(2-pyrimidinylsulfanyl)quinoxaline typically involves the reaction of 6-chloroquinoxaline with 2-mercaptopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3-bis(2-pyrimidinylsulfanyl)quinoxaline: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like .
Substitution: The chlorine atom in the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoxaline ring.
Scientific Research Applications
6-chloro-2,3-bis(2-pyrimidinylsulfanyl)quinoxaline: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-2,3-bis(2-pyrimidinylsulfanyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-bis(2-pyrimidinylsulfanyl)quinoxaline
- 6-chloroquinoxaline
- 2-mercaptopyrimidine
Uniqueness
6-chloro-2,3-bis(2-pyrimidinylsulfanyl)quinoxaline: is unique due to the presence of both pyrimidinylsulfanyl groups and a chlorine atom on the quinoxaline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H9ClN6S2 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
6-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H9ClN6S2/c17-10-5-3-9(4-6-10)11-8-12(19-18-11)15-22-23-14(13-2-1-7-24-13)20-21-16(23)25-15/h1-8H,(H,18,19) |
InChI Key |
XBNONJCGZLHFPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=NN4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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